![molecular formula C8H7BrN2 B1343908 5-(Bromomethyl)-1H-benzo[d]imidazole CAS No. 1211523-55-5](/img/structure/B1343908.png)

5-(Bromomethyl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

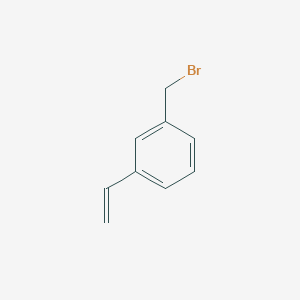

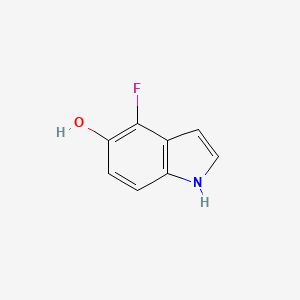

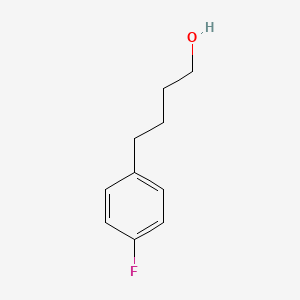

“5-(Bromomethyl)-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . The bromomethyl group is attached to the 5th position of the imidazole ring .

Molecular Structure Analysis

Imidazole is a planar, five-membered ring. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms . The bromomethyl group at the 5th position adds to the complexity of the molecule .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

Imidazole derivatives, including “5-(Bromomethyl)-1H-benzo[d]imidazole”, are key components in many pharmaceuticals . They are used in the development of drugs due to their therapeutic properties. The versatility of imidazole derivatives allows them to be used in a variety of medicinal applications .

Agrochemicals

Imidazole derivatives are also used in agrochemicals . They can be used in the synthesis of pesticides and other agricultural chemicals. Their unique properties make them effective in controlling pests and diseases in crops .

Dyes for Solar Cells and Other Optical Applications

Imidazole derivatives are being researched for use in dyes for solar cells and other optical applications . Their ability to absorb and emit light makes them suitable for these applications .

Functional Materials

Imidazole derivatives are used in the development of functional materials . These materials have specific properties that make them useful in various applications, such as electronics and energy storage .

Catalysis

Imidazole derivatives are used in catalysis . They can act as catalysts in various chemical reactions, increasing the efficiency and speed of these reactions .

Synthesis of Other Chemical Compounds

“5-(Bromomethyl)-1H-benzo[d]imidazole” can be used in the synthesis of other chemical compounds . It can act as a building block in the synthesis of more complex molecules .

These are just a few of the many applications of “5-(Bromomethyl)-1H-benzo[d]imidazole”. The versatility of this compound allows it to be used in a wide range of scientific research applications .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that imidazole and its derivatives have a broad range of biological activities . They are key components of bioactive compounds with antibacterial, antifungal, anticancer, antiviral, antidiabetic, and other properties .

Mode of Action

The antibacterial activity of imidazole and imidazolium salts is highly dependent upon their lipophilicity, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole or imidazolium ring of the molecule .

Biochemical Pathways

It is known that imidazole moieties are present in key biological molecules such as histidine and purines . The imidazole group plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes .

Pharmacokinetics

The lipophilicity of imidazole and its derivatives can influence their bioavailability .

Result of Action

Imidazole and its derivatives have been shown to exhibit a broad spectrum of bioactivities, including antibacterial, antifungal, anticancer, antiviral, antidiabetic, and other properties .

Action Environment

The lipophilicity of imidazole and its derivatives, which can be tuned through the introduction of different hydrophobic substituents, may influence their interaction with the biological environment .

Eigenschaften

IUPAC Name |

6-(bromomethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYOZIVSKCRKCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)

![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)

![Furo[2,3-c]pyridin-5-ylmethanol](/img/structure/B1343845.png)

![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)